molecular formula C14H19NO4 B1401402 (Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate CAS No. 56975-25-8

(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate

Cat. No. B1401402
CAS RN: 56975-25-8
M. Wt: 265.3 g/mol
InChI Key: AOXDUXURUYRVDH-UHFFFAOYSA-N
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Description

“(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate” is a chemical compound with the molecular formula C12H19N4O4 . It has a molecular weight of 428.27 g/mol . The compound is used as a coupling reagent in peptide synthesis .


Chemical Reactions Analysis

The compound is used as a coupling reagent in peptide synthesis . This suggests that it participates in the formation of peptide bonds, which are the links between amino acids in a peptide or protein.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 428.27 g/mol . Other specific physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Peptide Synthesis

This compound is used as a coupling reagent in peptide synthesis . Peptide synthesis is a fundamental process in biochemistry, used to create peptides, which are the building blocks of proteins. This compound can facilitate the formation of peptide bonds, which link individual amino acids together into a peptide chain.

Solution Phase Synthesis

In addition to peptide synthesis, this compound is suitable for solution phase synthesis . Solution phase synthesis is a method of chemical synthesis where all reactants are in the same phase, usually liquid, which allows for easy mixing and reaction monitoring.

Solid Phase Synthesis

This compound can also be used in solid phase synthesis . In solid phase synthesis, one of the reactants is bound to an insoluble support, allowing for easy separation of the product from the unreacted starting materials and byproducts.

Visual or Colorimetric Reaction Monitoring

The compound can be used in visual or colorimetric reaction monitoring . This means that the progress of the reaction can be monitored visually, often through a change in color, which can be particularly useful in teaching environments or when quick, qualitative results are needed.

Future Directions

The future directions of research and application for this compound are not explicitly mentioned in the available resources. Given its role as a coupling reagent in peptide synthesis , it may continue to be a valuable tool in the field of peptide and protein research.

Mechanism of Action

Target of Action

It is known to be used as a coupling reagent in peptide synthesis .

Mode of Action

(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate interacts with its targets by mediating coupling reactions. This compound is suitable for both solution phase and solid phase peptide synthesis .

Pharmacokinetics

It is soluble in dmf (dimethylformamide), which suggests that it may have good bioavailability .

Action Environment

The action, efficacy, and stability of (Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate can be influenced by various environmental factors. For instance, it is known to be sensitive to air and moisture . Therefore, it should be stored away from air, heat, water, and oxidizing agents to maintain its stability and efficacy .

properties

IUPAC Name

ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-3-18-13(16)11-7-5-6-10(8-11)12(9-15)14(17)19-4-2/h11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXDUXURUYRVDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC(=C(C#N)C(=O)OCC)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate

Synthesis routes and methods

Procedure details

Into a 500-mL round-bottom flask, was placed ethyl 3-oxocyclohexane-1-carboxylate (7 g, 41.13 mmol, 1.00 equiv), ethyl 2-cyanoacetate (6.5 g, 57.46 mmol, 1.40 equiv), AcOH (0.8 mL) and NH4OAc (300 mg) in toluene (150 mL). The resulting solution was heated to reflux overnight in presence of a Dean-Stark. After the starting 4 was consumed completely, the resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:9) to give the corresponding ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate (8.0 g, 73%) as yellow oil.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0.8 mL
Type
reactant
Reaction Step Three
[Compound]
Name
NH4OAc
Quantity
300 mg
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate

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